2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide
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Overview
Description
2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a hydrazide group, and various substituents such as bromine, ethoxy, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps. One common method includes the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-amino-4-methylthiazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. The compound may also interact with DNA or enzymes involved in cell division, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-N-(3-BROMOPHENYL)BENZAMIDE: This compound shares the bromophenyl group but lacks the thiazole and hydrazide moieties.
4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Similar in having an amino group and aromatic substituents but differs in the core structure.
Uniqueness
2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of a thiazole ring, hydrazide group, and multiple substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15BrN4O3S |
---|---|
Molecular Weight |
399.27 g/mol |
IUPAC Name |
2-amino-N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H15BrN4O3S/c1-3-22-10-5-8(4-9(15)11(10)20)6-17-19-13(21)12-7(2)18-14(16)23-12/h4-6,20H,3H2,1-2H3,(H2,16,18)(H,19,21)/b17-6+ |
InChI Key |
LIMCSRBULYSYLD-UBKPWBPPSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(N=C(S2)N)C)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=C(N=C(S2)N)C)Br)O |
Origin of Product |
United States |
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